Product packaging for 2-Methylbenzo[d]oxazole-7-carbaldehyde(Cat. No.:)

2-Methylbenzo[d]oxazole-7-carbaldehyde

Cat. No.: B11919002
M. Wt: 161.16 g/mol
InChI Key: FOBQOLLAQRZWBP-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-7-carbaldehyde (CAS 1500924-89-9) is a high-value chemical building block belonging to the benzoxazole class of heterocyclic compounds. Benzoxazoles are planar bicyclic structures known for their diverse biological activities and presence in various market-available drugs . This specific derivative, functionalized with a formyl group at the 7-position, serves as a versatile precursor in organic synthesis and medicinal chemistry research. The aldehyde group is a crucial handle for further chemical transformations, enabling the construction of more complex molecules through reactions such as condensation or reduction . Researchers value this compound primarily for its role as a key intermediate in the design and synthesis of novel bioactive molecules. The benzoxazole scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets . It is considered a bioisostere of natural nucleic acid bases, which allows it to interact effectively with biopolymers in biological systems . This compound is particularly useful for developing potential therapeutic agents, with research applications spanning the investigation of anticancer, antimicrobial, and anti-inflammatory activities . Furthermore, substituted benzoxazoles have garnered significant interest in the development of inhibitors for enzymes like acetylcholinesterase, which is a major target for Alzheimer's disease treatment . For laboratory use, this product is provided with guaranteed purity and stability. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain its integrity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B11919002 2-Methylbenzo[d]oxazole-7-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-7-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3

InChI Key

FOBQOLLAQRZWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C=O

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Methylbenzo D Oxazole 7 Carbaldehyde

An Overview of Established Benzoxazole (B165842) Synthesis Strategies

The formation of the benzoxazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this transformation efficiently. These strategies often utilize readily available precursors and offer routes to a diverse range of substituted benzoxazoles.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed method for constructing the benzoxazole ring. These reactions typically involve the joining of two components to form the heterocyclic system in a single, acid-catalyzed step.

A prevalent strategy for synthesizing benzoxazoles is the condensation of 2-aminophenol (B121084) derivatives with aldehydes. nih.govnih.govmdpi.comorganic-chemistry.org This approach is valued for its atom economy and the direct formation of the desired heterocyclic core. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzoxazole product. A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. nih.govijpbs.com The use of green and reusable catalysts, such as samarium triflate in an aqueous medium, has also been reported to afford good yields under mild conditions. organic-chemistry.org

Polyphosphoric acid (PPA) has long been a reagent of choice for promoting the cyclization of 2-aminophenols with carboxylic acids or their derivatives to form benzoxazoles. ijpbs.comacs.orgsciencemadness.orgresearchgate.net PPA serves as both a solvent and a catalyst, facilitating the dehydration and ring-closure steps. nih.govacs.org The reaction mechanism in PPA involves the activation of the carboxylic acid component, followed by nucleophilic attack by the amino group of the 2-aminophenol to form an intermediate anilide. acs.orgsciencemadness.org Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the benzoxazole ring. acs.org While effective, this method often requires high temperatures. nih.govijpbs.com

Precursors Catalyst/Reagent Conditions Key Features
2-Aminophenol and Benzoic AcidPolyphosphoric Acid (PPA)60°C for 2 hours, then 120°C for 2 hoursClassical and effective method. researchgate.net
2-Aminophenol and AldehydesSamarium TriflateAqueous medium, mild conditionsGreen and efficient approach. organic-chemistry.org
2-Aminophenol and Benzoic Acid DerivativesPPA under Microwave Irradiation260 W, 4 minutesRapid synthesis. researchgate.net

Palladium-Catalyzed Cyclizations

Modern synthetic methods have increasingly turned to transition-metal catalysis for the construction of heterocyclic systems. Palladium-catalyzed reactions offer a powerful tool for the synthesis of benzoxazoles, often proceeding under milder conditions and with greater functional group tolerance compared to classical methods. One notable approach involves the direct synthesis of 2-methylbenzoxazoles from readily available N-phenylacetamides. rsc.orgnih.govrsc.org This method utilizes a palladium acetate (B1210297) catalyst in the presence of an oxidant and an acid to effect an intramolecular oxidative C-O coupling. rsc.org The reaction is believed to proceed through C-H functionalization, providing a direct route to the desired products in moderate to excellent yields. rsc.orgnih.gov

Starting Material Catalyst System Key Features
N-phenylacetamidesPd(OAc)₂, K₂S₂O₈, TfOHDirect synthesis with good yields. rsc.orgnih.gov
N-(o-Halophenyl)imidoyl chlorides/imidatesPalladium catalyst, N-nucleophilesVersatile for N-substituted benzimidazoles, adaptable for related heterocycles. nih.gov

Copper-Promoted Ring Closure Reactions

Copper-catalyzed reactions have also emerged as a valuable strategy for benzoxazole synthesis. These methods often involve the intramolecular cyclization of suitable precursors. For instance, the combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to furnish a variety of 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org This dual catalytic system allows the reaction to proceed under relatively mild conditions, tolerating a range of substituents on the 2-aminophenol starting material. organic-chemistry.org Another approach involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, leading to the formation of functionalized benzoxazole derivatives. rsc.org

Precursors Catalyst System Conditions Key Features
2-Aminophenols and β-DiketonesBrønsted acid (TsOH·H₂O) and CuIAcetonitrile, 80°C, 16 hoursTolerates various substituents. organic-chemistry.org
2-Aminophenols and AlkynonesCopper catalyst-Provides functionalized benzoxazoles. rsc.org
N-(2-bromophenyl)benzamideCu(OAc)₂, DPPAP, Et₃NWaterIntramolecular O-arylation. nih.gov

Regioselective Functionalization at the C7 Position

A critical step in the synthesis of 2-Methylbenzo[d]oxazole-7-carbaldehyde is the introduction of the formyl group at the C7 position of the benzoxazole ring. Achieving regioselectivity in this functionalization is paramount. While direct formylation of the pre-formed 2-methylbenzoxazole (B1214174) ring is a potential route, the electronic nature of the heterocyclic system can lead to a mixture of isomers.

A more controlled approach involves the use of a starting material that already contains a functional group at the desired position, which can then be converted to the aldehyde. For example, starting with a substituted 2-aminophenol bearing a group at the 6-position (which becomes the 7-position of the benzoxazole) that can be transformed into a formyl group is a common strategy. Research into the regioselective synthesis of formyl-substituted pyrido[2,1-b]benzoxazoles has shown that formylation can occur at specific positions depending on the reaction conditions and the structure of the starting material. nih.gov This highlights the possibility of controlling the position of formylation on the benzoxazole nucleus through careful selection of reagents and reaction pathways.

Directed Ortho-Metalation Strategies for C7 Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduuwindsor.ca This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This carbanion can then react with an appropriate electrophile to introduce a desired functional group.

In the context of 2-methylbenzoxazole, the oxazole (B20620) nitrogen atom can act as a directing group. However, the inherent reactivity of the benzoxazole ring system can lead to challenges. The C2 position is often more susceptible to nucleophilic attack or deprotonation. Therefore, careful selection of the base and reaction conditions is crucial to favor metalation at the C7 position of the fused benzene (B151609) ring.

Strategies to achieve C7 formylation via DoM could involve the use of a sterically hindered base to minimize reaction at more accessible sites. Subsequent quenching of the C7-lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), would then yield the desired this compound. Research in related heterocyclic systems has demonstrated the feasibility of such regioselective functionalization. nih.gov

Table 1: Key Parameters in Directed Ortho-Metalation for C7 Formylation

ParameterDescriptionSignificance
Directing Group The nitrogen atom of the oxazole ring.Guides the metalation to the ortho (C7) position.
Base Typically a strong organolithium reagent (e.g., n-BuLi, s-BuLi).The choice of base can influence the regioselectivity of the metalation.
Solvent Anhydrous ethereal solvents like THF or diethyl ether.Solvates the organolithium reagent and influences its reactivity.
Temperature Low temperatures (e.g., -78 °C) are generally required.Prevents side reactions and decomposition of the lithiated intermediate.
Electrophile A formylating agent like N,N-dimethylformamide (DMF).Reacts with the C7-lithiated species to introduce the aldehyde group.

Vilsmeier-Haack Formylation in Heterocyclic Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemeurope.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.comchemistrysteps.com This method is particularly effective for compounds that are sufficiently activated towards electrophilic substitution.

The applicability of the Vilsmeier-Haack reaction to 2-methylbenzoxazole for C7-formylation would depend on the relative electron density of the benzoxazole ring system. While the fused benzene ring is electron-rich, the reaction's regioselectivity can be influenced by the directing effects of the heterocyclic portion. Studies on other heterocyclic systems have shown that formylation can occur at various positions, and the outcome is often substrate-dependent. chemistrysteps.comijpcbs.com

Mechanistic Pathways of Iminium Salt Formation and Electrophilic Attack

The mechanism of the Vilsmeier-Haack reaction involves two key stages. wikipedia.orgchemeurope.com First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This occurs through the reaction of DMF with POCl₃. chemistrysteps.com

The second stage is the electrophilic aromatic substitution of the 2-methylbenzoxazole. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. wikipedia.orgchemistrysteps.com The success of this reaction hinges on the nucleophilicity of the benzoxazole ring being sufficient to attack the Vilsmeier reagent. chemistrysteps.com

Reimer-Tiemann Reaction and its Variants for Aldehyde Introduction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgdoubtnut.combyjus.com It involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, typically sodium or potassium hydroxide. wikipedia.orgbyjus.com The key reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. byjus.comallen.in

For the synthesis of this compound, a precursor such as 2-methylbenzo[d]oxazol-7-ol (B11922497) would be required. The phenoxide ion, generated by the deprotonation of the hydroxyl group by the base, activates the aromatic ring towards electrophilic attack by the dichlorocarbene. wikipedia.org The initial addition product is then hydrolyzed to yield the aldehyde.

A significant challenge with the Reimer-Tiemann reaction is often the formation of both ortho and para isomers. However, in the case of a 7-hydroxy substituted benzoxazole, the ortho-position (C6) and the position para to the hydroxyl group (C4) would be activated. Achieving selective formylation at the C7 position would likely require a different precursor or a variant of the reaction that offers greater regiocontrol.

Table 2: Comparison of Formylation Methodologies

MethodReagentsKey IntermediateAdvantagesLimitations
Directed Ortho-Metalation Organolithium reagent, DMFC7-lithiated benzoxazoleHigh regioselectivity.Requires strictly anhydrous conditions and low temperatures.
Vilsmeier-Haack Reaction DMF, POCl₃Vilsmeier reagent (chloroiminium ion)Generally mild conditions.Regioselectivity can be an issue; requires an electron-rich substrate. wikipedia.orgchemistrysteps.com
Reimer-Tiemann Reaction Chloroform, strong baseDichlorocarbeneUtilizes readily available reagents.Often gives mixtures of isomers; requires a phenolic precursor. wikipedia.orgbyjus.com

Oxidative Functionalization Approaches

Oxidative functionalization offers an alternative pathway for introducing an aldehyde group. This could involve the oxidation of a pre-existing functional group at the C7 position. For instance, if 7-methyl-2-methylbenzo[d]oxazole were available, its methyl group could potentially be oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents, although controlling the oxidation to stop at the aldehyde stage without further oxidation to a carboxylic acid can be challenging.

Another approach involves the direct C-H functionalization of the benzoxazole ring. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct introduction of functional groups onto aromatic rings. researchgate.netnitrkl.ac.in A palladium- or ruthenium-catalyzed C-H formylation at the C7 position could be a viable, though likely complex, synthetic route.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. This involves considerations such as atom economy, the use of less hazardous reagents, and minimizing waste.

Solvent-Free Reaction Environments

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits. For the synthesis of the benzoxazole core itself, solvent-free methods have been reported, often utilizing microwave irradiation to accelerate the reaction. scienceandtechnology.com.vn For instance, the condensation of 2-aminophenols with aldehydes can be carried out under solvent-free conditions, sometimes with the aid of a catalyst. nih.govnih.gov

Extending these principles to the formylation step would be a significant advancement. A potential solvent-free Vilsmeier-Haack or a related formylation reaction could involve grinding the reactants together or using a minimal amount of a high-boiling, recyclable solvent. Microwave-assisted organic synthesis (MAOS) could also be explored to enhance reaction rates and reduce the need for traditional solvents in the formylation of the 2-methylbenzoxazole scaffold.

Utilization of Reusable Catalytic Systems (e.g., Metal Nanocatalysts, Ionic Liquids)

Modern synthetic strategies for benzoxazoles are increasingly focused on the use of reusable catalysts to enhance sustainability and cost-effectiveness. These catalysts offer significant advantages, including mild reaction conditions, high yields, and the ability to be recovered and reused multiple times without a significant loss of activity.

Metal Nanocatalysts:

Copper(II) ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as a readily available, air-stable, and recyclable catalyst for the synthesis of benzoxazoles. These nanocatalysts can be easily recovered from the reaction mixture using an external magnet and have been shown to be reusable for up to seven cycles without a significant decrease in their catalytic performance youtube.com. The use of such magnetic nanocatalysts simplifies the work-up procedure and minimizes catalyst waste youtube.com.

Ionic Liquids:

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of benzoxazoles. A Brønsted acidic ionic liquid gel has been successfully employed as a heterogeneous catalyst for the solvent-free synthesis of benzoxazole derivatives. This catalyst can be easily recovered and reused, demonstrating no significant loss of activity after five runs acs.org. The reaction proceeds with high yields, and the solvent-free conditions further enhance the green credentials of this methodology acs.org. The use of task-specific ionic liquids, particularly those with -SO₃H groups, has shown great promise due to their strong acidic character, although their immobilization on solid supports is often necessary to facilitate recovery acs.org.

The following table summarizes the use of a reusable Brønsted acidic ionic liquid gel catalyst in the synthesis of various benzoxazole derivatives, highlighting the catalyst's efficiency and reusability.

EntryAldehyde SubstrateProductYield (%)Time (h)
1Benzaldehyde2-Phenylbenzo[d]oxazole985
24-Methylbenzaldehyde2-(p-Tolyl)benzo[d]oxazole955
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzo[d]oxazole965
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzo[d]oxazole925.5
54-Chlorobenzaldehyde2-(4-Chlorophenyl)benzo[d]oxazole885.5
6Pyridine-4-carbaldehyde2-(Pyridin-4-yl)benzo[d]oxazole876

Table 1: Synthesis of Benzoxazoles using a Reusable Brønsted Acidic Ionic Liquid Gel Catalyst. acs.org

Atom Economy and Step Efficiency Analysis of Synthetic Routes

The principles of green chemistry, particularly atom economy and step efficiency, are crucial in evaluating the sustainability of synthetic routes to this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product primescholars.comjocpr.com.

A common route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-3-hydroxybenzaldehyde (B7904644) with a suitable acetylating agent.

Atom Economy Calculation (Illustrative Example):

Let's consider the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride.

Reaction: C₆H₇NO + (CH₃CO)₂O → C₈H₇NO + CH₃COOH + H₂O

Molecular Weight of 2-aminophenol (C₆H₇NO): 109.13 g/mol

Molecular Weight of Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol

Molecular Weight of 2-Methylbenzoxazole (C₈H₇NO): 133.15 g/mol

Total Mass of Reactants: 109.13 + 102.09 = 211.22 g/mol

Atom Economy: (133.15 / 211.22) * 100% = 63.0%

This calculation demonstrates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts like acetic acid and water. Routes with higher atom economy are considered "greener." For instance, a direct condensation with acetic acid would have a higher theoretical atom economy.

Step Efficiency:

A life cycle assessment of various synthetic routes to 2-aryl benzoxazoles has shown that continuous flow technologies can significantly reduce the environmental impact compared to traditional batch processes. These flow methods can lead to an 85% reduction in carbon emissions and lower energy consumption organic-chemistry.org.

Synthesis of Structural Analogues and Precursors

The chemical scaffold of this compound allows for the synthesis of various structural analogues and precursors, which are valuable in their own right for various applications.

Preparation of Benzo[d]oxazole-7-carboxylic Acid from the Carbaldehyde

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid, yielding Benzo[d]oxazole-7-carboxylic acid. This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like selenium dioxide with hydrogen peroxide libretexts.orgmdpi.com. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, a selenium-catalyzed oxidation using hydrogen peroxide offers a greener alternative to chromium-based reagents mdpi.com.

The general procedure for the oxidation of an aldehyde to a carboxylic acid is as follows:

StepDescription
1The aldehyde is dissolved in a suitable solvent.
2The oxidizing agent is added, often at a controlled temperature.
3The reaction is monitored for completion.
4Upon completion, the reaction is worked up to isolate the carboxylic acid product.

Table 2: General Steps for the Oxidation of an Aldehyde to a Carboxylic Acid.

While a specific protocol for the oxidation of this compound is not explicitly detailed in the provided search results, the general methods for aldehyde oxidation are well-established and would be applicable libretexts.orgorganic-chemistry.org. For example, the oxidation of a methyl-substituted benzothiazole (B30560) to its corresponding carboxylic acid has been reported, demonstrating the feasibility of such transformations on similar heterocyclic systems .

Synthesis of Related Benzo[d]oxazole-Carbaldehyde Isomers

The synthesis of various positional isomers of 2-Methylbenzo[d]oxazole-carbaldehyde is of interest for structure-activity relationship studies and for accessing a wider range of chemical diversity. The position of the formyl group on the benzene ring can significantly influence the compound's properties and biological activity.

Several isomers have been reported in the literature, including:

2-Methylbenzo[d]oxazole-5-carbaldehyde: This isomer can be synthesized from the corresponding 2-methylbenzo[d]oxazole-5-carboxylic acid methyl ester via reduction to the alcohol followed by oxidation bldpharm.com.

2-Methylbenzo[d]oxazole-6-carbaldehyde (B1632433): This isomer is commercially available and its synthesis has been documented bldpharm.combicbiotech.com.

Benzo[d]oxazole-4-carbaldehyde: The synthesis of this isomer would likely involve starting from a precursor with the formyl group already in place, such as 2-amino-3-hydroxybenzaldehyde, followed by cyclization.

The synthesis of these isomers often involves multi-step sequences starting from appropriately substituted phenols or anilines. The Vilsmeier-Haack reaction, which uses a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common method for introducing a formyl group onto an aromatic ring, although it can be harsh mdpi.com.

The following table lists some of the known isomers of 2-Methylbenzo[d]oxazole-carbaldehyde.

Compound NameCAS Number
2-Methylbenzo[d]oxazole-5-carbaldehyde279226-65-2 bldpharm.com
2-Methylbenzo[d]oxazole-6-carbaldehyde864274-04-4 bldpharm.combicbiotech.com
This compound1500924-89-9 bldpharm.com

Table 3: Known Isomers of 2-Methylbenzo[d]oxazole-carbaldehyde.

Iii. Chemical Reactivity and Transformations of 2 Methylbenzo D Oxazole 7 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, characterized by its electrophilic carbonyl carbon, is susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the foundation for many of the synthetic pathways originating from this compound.

Nucleophilic addition is a cornerstone of aldehyde chemistry. For 2-Methylbenzo[d]oxazole-7-carbaldehyde, these reactions are pivotal for extending the carbon skeleton and introducing new functional groups.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This reaction with this compound leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. The reaction proceeds through a nucleophilic addition to the aldehyde, followed by a dehydration step. nih.gov The versatility of this reaction allows for the use of various active methylene compounds, leading to a diverse range of olefinic derivatives.

Table 1: Examples of Knoevenagel Condensation with this compound

Active Methylene Compound Base Catalyst Product Type
Malononitrile Piperidine 2-((2-Methylbenzo[d]oxazol-7-yl)methylene)malononitrile
Diethyl malonate Piperidine/Acetic Acid Diethyl 2-((2-Methylbenzo[d]oxazol-7-yl)methylene)malonate

These olefination reactions are highly valuable as the resulting products, containing conjugated systems, are often chromophoric and can serve as precursors for further synthetic transformations, including cycloadditions and Michael additions. nih.gov

The reaction of this compound with primary amines or hydroxylamine (B1172632) derivatives provides a straightforward route to imines (Schiff bases) and oximes, respectively. This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then eliminates water to form the C=N double bond. nih.gov

The formation of oximes and hydrazones is a widely used conjugation strategy. nih.gov These reactions are crucial for creating derivatives with potential applications in various fields of chemistry. The stability of the resulting imine or oxime can be influenced by the nature of the substituent on the nitrogen atom.

Table 2: Synthesis of Imines and Oximes from this compound

Reagent Product Type General Reaction Conditions
Aniline Imine (Schiff Base) Ethanol, catalytic acetic acid, reflux
Hydroxylamine hydrochloride Oxime Pyridine or aqueous ethanol, heat

The aldehyde group's ability to form covalent bonds with nucleophilic sites is a key aspect of its reactivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.orgconicet.gov.ar This reaction involves a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide, reacting with the aldehyde. wikipedia.org The reaction of this compound with a phosphonate ylide, such as one derived from triethyl phosphonoacetate, would yield an (E)-acrylate derivative.

A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com Various conditions, such as the Masamune-Roush conditions (using DBU and LiCl), can be employed to optimize the reaction for specific substrates. alfa-chemistry.com

Table 3: HWE Olefination of this compound

Phosphonate Reagent Base Expected Major Product
Triethyl phosphonoacetate NaH (E)-Ethyl 3-(2-Methylbenzo[d]oxazol-7-yl)acrylate
Diethyl (cyanomethyl)phosphonate K₂CO₃ (E)-3-(2-Methylbenzo[d]oxazol-7-yl)acrylonitrile

The Wittig reaction, while mechanistically similar, typically employs phosphonium (B103445) ylides and often gives mixtures of (E) and (Z) isomers unless stabilized ylides are used. The HWE reaction generally provides superior (E)-selectivity. organic-chemistry.org

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-Methylbenzo[d]oxazole-7-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The choice of oxidant is crucial to avoid unwanted side reactions on the benzoxazole (B165842) ring or the methyl group. For instance, studies on the related 2-methylbenzothiazole (B86508) have shown that the methyl group can also be susceptible to oxidation under certain conditions. researchgate.net

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol, (2-Methylbenzo[d]oxazol-7-yl)methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice that is chemoselective for aldehydes and ketones. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions.

Table 4: Selective Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Product
Oxidation Potassium permanganate (KMnO₄) 2-Methylbenzo[d]oxazole-7-carboxylic acid
Oxidation Silver(I) oxide (Tollens' reagent) 2-Methylbenzo[d]oxazole-7-carboxylic acid
Reduction Sodium borohydride (NaBH₄) (2-Methylbenzo[d]oxazol-7-yl)methanol

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.com The reaction of this compound with these reagents results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol.

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the aldehyde's carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation by an acid source (e.g., H₃O⁺) furnishes the final secondary alcohol product. masterorganicchemistry.com The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol.

Table 5: Addition of Organometallic Reagents to this compound

Organometallic Reagent Acid Workup Product
Methylmagnesium bromide (CH₃MgBr) H₃O⁺ 1-(2-Methylbenzo[d]oxazol-7-yl)ethanol
Phenyllithium (C₆H₅Li) H₃O⁺ (2-Methylbenzo[d]oxazol-7-yl)(phenyl)methanol

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents at the 7-position of the benzoxazole core. masterorganicchemistry.com

Nucleophilic Addition Reactions

Chemical Reactivity and Transformations of this compound

The reactivity of this compound is dictated by the electronic properties of the benzoxazole core, the activating effect of the 2-methyl group, and the deactivating nature of the 7-carbaldehyde group. The benzoxazole system itself is a fused heterocycle where the electron-rich nature of the oxygen atom is contrasted by the electron-withdrawing character of the imine-like nitrogen atom. This creates a nuanced electronic landscape on the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzoxazole ring is generally considered an electron-deficient system, which deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS). However, substitution is possible, and the regiochemical outcome is determined by the combined directing effects of the fused oxazole (B20620) moiety and the substituents on the carbocyclic ring.

For this compound, three distinct electronic influences are at play:

The 2-Methyl Group : This is a weakly activating group that, through hyperconjugation and induction, enhances electron density on the heterocyclic ring, which can subtly influence the benzene portion.

The 7-Carbaldehyde Group : This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. youtube.com It strongly directs incoming electrophiles to its meta positions, which are C4 and C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of Fused OxazoleInfluence of 7-CarbaldehydePredicted Reactivity
C4Activated (ortho to Oxygen)Activated (meta to Aldehyde)Most Favorable Site
C5Deactivated (para to Nitrogen)Deactivated (ortho to Aldehyde)Unfavorable Site
C6Activated (para to Oxygen)Activated (meta to Aldehyde)Favorable Site

Directed Metalation and Cross-Coupling Reactions of the Aromatic System

Modern synthetic methods allow for functionalization of aromatic systems that are unreactive towards classical EAS. Directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. youtube.com

Directed Metalation: In DoM, a directing metalation group (DMG) chelates a strong base (typically an organolithium reagent), directing deprotonation to the ortho position. In the context of the benzoxazole core, the nitrogen atom can serve as a DMG, potentially directing lithiation to the C7 position. However, in this compound, this position is already substituted. The oxazole oxygen could weakly direct metalation to the C4 position. The aldehyde group itself is incompatible with strong organolithium bases. Therefore, for DoM to be effective, the aldehyde would likely need to be protected as an acetal.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally useful for forming new carbon-carbon bonds. wikipedia.orgyoutube.com These reactions typically couple an organoboron reagent with an organohalide or triflate. organic-chemistry.org To apply this to the aromatic system of this compound, a halogen atom would first need to be installed on the benzene ring (e.g., at the C4 or C6 position via EAS). This halogenated derivative could then undergo cross-coupling. The Suzuki-Miyaura reaction is known to be tolerant of a wide variety of functional groups, and successful couplings have been reported on bromo-substituted benzoxazoles and related heterocycles. nih.govnih.gov The reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle, often utilizing a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Pathway
StepReactionReactantsProductReference
1. HalogenationElectrophilic BrominationThis compound, Br₂, FeBr₃4-Bromo-2-methylbenzo[d]oxazole-7-carbaldehyde youtube.com
2. Cross-CouplingSuzuki-Miyaura ReactionHalogenated intermediate, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-Aryl-2-methylbenzo[d]oxazole-7-carbaldehyde wikipedia.orgresearchgate.net

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, is susceptible to ring-opening under certain conditions. The stability of the ring is a critical consideration in planning synthetic routes.

Nucleophilic attack at the C2 position can lead to cleavage of the oxazole ring. This has been demonstrated by reacting benzoxazoles with secondary amines, which, after initial ring opening, can lead to the formation of 2-aminobenzoxazoles through an iron-catalyzed oxidative cyclization. rsc.org For this compound, strong nucleophiles could potentially attack the C2 position, leading to a ring-opened intermediate. Similarly, metal-promoted ring-opening has been reported; for instance, silver(I) ions can promote the cleavage of the C–S bond in the analogous 2-methylbenzothiazole system, suggesting a similar reactivity for the C–O bond in benzoxazoles. rsc.org

Cationic ring-opening polymerization is a known reaction for simple 2-oxazolines, proceeding via attack on the monomer by a cationic initiator. nih.govresearchgate.net While direct polymerization of the highly stable, aromatic benzoxazole core is not typical, this reactivity highlights the electrophilic nature of the C2 position under acidic or Lewis acidic conditions. Rearrangements, such as the Beckmann-type rearrangement of N-Cl imine intermediates, can also lead to the formation of the benzoxazole scaffold, indicating the thermodynamic stability of the ring system once formed. organic-chemistry.org

Chemo- and Regioselectivity in Complex Reaction Systems

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in a molecule that contains multiple functional groups. youtube.com In this compound, the primary sites for chemical reactions are the aldehyde, the aromatic ring, and the methyl group.

A key challenge is achieving selectivity between the aldehyde and the aromatic system. For instance, reducing agents can target the aldehyde. A mild reducing agent like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol (2-methyl-7-(hydroxymethyl)benzo[d]oxazole) without affecting the robust aromatic system. In contrast, harsher reduction conditions, such as catalytic hydrogenation at high pressure, might reduce both the aldehyde and the heterocyclic ring.

Oxidation would also be chemoselective. The aldehyde group can be readily oxidized to a carboxylic acid (2-methylbenzo[d]oxazole-7-carboxylic acid) using reagents like potassium permanganate or Jones reagent, while the methyl group and the aromatic rings would remain intact under controlled conditions.

Regioselectivity, as discussed under electrophilic aromatic substitution (Section 3.2.1), is primarily concerned with the position of attack on the aromatic ring. The strong meta-directing effect of the C7-aldehyde group, combined with the directing effects of the fused heterocycle, makes C4 and C6 the most probable sites for electrophilic attack. This predictable regioselectivity is valuable for the synthesis of specifically substituted derivatives.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the compound This compound . Despite extensive searches for advanced spectroscopic and structural elucidation information, specific details regarding its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) behavior, and Vibrational Spectroscopy (Infrared and Raman) characteristics could not be located.

The synthesis of this specific molecule would likely proceed from the precursor 2-amino-3-hydroxybenzaldehyde (B7904644), which is a known compound. achemblock.com The subsequent cyclization with an acetic acid equivalent would form the 2-methyl-substituted benzoxazole ring system. However, publications detailing this specific transformation and, crucially, the comprehensive characterization of the resulting product, "this compound," are not present in the searched scientific databases.

While data exists for related structures, such as the parent compound 2-methylbenzoxazole (B1214174), and isomers like 2-methylbenzo[d]oxazole-6-carbaldehyde (B1632433) and 2-methylbenzo[d]oxazole-5-carbaldehyde, this information is not directly applicable for a scientifically accurate description of the 7-carbaldehyde isomer. bldpharm.com Structural isomers can exhibit distinct spectroscopic properties due to differences in electronic distribution and spatial arrangement of atoms.

Consequently, the creation of a detailed article focusing solely on the advanced spectroscopic methodologies for "this compound," as per the requested outline, is not possible at this time. The specific research findings, data tables, and detailed analyses required for the following sections are not available in the public domain:

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (Infrared and Raman):Specific IR and Raman spectra, which are used to confirm the presence of functional groups, have not been published.

Until research containing the synthesis and detailed spectroscopic characterization of 2-Methylbenzo[d]oxazole-7-carbaldehyde is published, a comprehensive analysis as requested cannot be provided.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the conjugated π-electron system of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the extent of conjugation and the nature of the electronic transitions involved.

The UV-Vis spectrum of benzoxazole (B165842) derivatives is typically characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions. For benzoxazole itself, a moderately intense absorption system is observed near 2850 Å (285 nm). cdnsciencepub.com The fusion of the benzene (B151609) and oxazole (B20620) rings creates an extended π-system. The introduction of a methyl group at the 2-position and a carbaldehyde group at the 7-position is expected to further influence the electronic transitions. The aldehyde group, being an electron-withdrawing group, can extend the conjugation and potentially lead to a bathochromic (red) shift of the absorption maxima compared to the parent benzoxazole.

Table 1: Representative UV-Vis Spectral Data for Related Benzoxazole Compounds

Compound NameSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition TypeReference
BenzoxazoleVapor~285Not Specifiedπ → π cdnsciencepub.com
2,1,3-Benzoxadiazole DerivativeChloroform (B151607)~419~2.7 x 10⁷π → π frontiersin.orgresearchgate.net

This table includes data from related compounds to illustrate the typical electronic transitions in benzoxazole systems, as specific data for this compound is not available in the cited sources.

X-ray Crystallography for Solid-State Structural Determination

The crystal structures of various 2-substituted benzoxazoles consistently show that the benzoxazole ring system is nearly planar. nih.govresearchgate.net This planarity is a consequence of the aromatic nature of the fused ring system. For instance, in one study of 2-substituted benzoxazole derivatives, the maximum deviation from the mean plane of the benzoxazole moiety was found to be very small, on the order of -0.013 Å. nih.gov

The bond lengths within the benzoxazole core are expected to be intermediate between single and double bonds, which is characteristic of aromatic systems. The introduction of the methyl and carbaldehyde substituents will likely cause minor perturbations in the local geometry. The bond connecting the carbaldehyde group to the benzoxazole ring is expected to allow for some rotational freedom, although steric hindrance and electronic effects may favor a particular conformation in the solid state.

Table 2: Expected Bond Parameters in this compound Based on Related Structures

ParameterExpected Value/RangeComments
C-C (in benzene ring)~1.36 - 1.40 ÅTypical aromatic C-C bond lengths.
C-N~1.37 - 1.39 ÅIndicative of partial double bond character.
C-O (in oxazole ring)~1.36 - 1.38 ÅConsistent with an aromatic heterocyclic system.
Benzoxazole RingNearly PlanarA common feature in substituted benzoxazoles. nih.govresearchgate.net
C-C (aldehyde)~1.47 - 1.50 ÅSingle bond connecting the aldehyde to the ring.
C=O (aldehyde)~1.20 - 1.23 ÅTypical carbonyl double bond length.

This table presents expected values based on the analysis of related benzoxazole crystal structures as specific data for this compound is not available.

Hydrogen bonds, although weak, are expected to play a significant role. The presence of the aldehyde oxygen and the oxazole nitrogen provides potential hydrogen bond acceptor sites. C-H···O and C-H···N interactions are commonly observed in the crystal packing of related compounds. nih.gov

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 2-Methylbenzo[d]oxazole-7-carbaldehyde.

Table 1: Theoretical Thermodynamic Parameters for Related Benzoxazole (B165842) Structures

CompoundMethodParameterCalculated Value
2-methylbenzoxazole (B1214174)G3(MP2)//B3LYPGas-Phase Enthalpy of Formation (kJ/mol)Data not available in search results
2,5-dimethylbenzoxazoleG3(MP2)//B3LYPGas-Phase Enthalpy of Formation (kJ/mol)Data not available in search results

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and lower stability. This analysis helps predict how this compound will behave in chemical reactions, particularly in interactions involving charge transfer. Global reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterSymbolFormulaSignificance
HOMO EnergyE_HOMO-Electron-donating ability
LUMO EnergyE_LUMO-Electron-accepting ability
Energy GapΔEE_LUMO - E_HOMOChemical reactivity and stability
Chemical Hardnessη(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Chemical SoftnessS1 / ηEase of charge transfer

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. Blue regions denote positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. Green areas represent neutral or zero potential. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen of the carbonyl group in the carbaldehyde substituent would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with them.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of transition states for key transformations involving this compound. For example, in oxidation reactions, such as those involving hydroxyl radicals, DFT calculations can model the step-by-step mechanism. These calculations can pinpoint the transition states for processes like hydrogen abstraction from the methyl group or addition to the aromatic ring. The characterization of these transition states is crucial for understanding the reaction kinetics and product distribution.

Once the energies of reactants, intermediates, transition states, and products are calculated, an energy profile diagram can be constructed. This diagram provides a visual representation of the energy changes that occur throughout a reaction. The height of the energy barriers (activation energies) on this diagram determines the rate of each reaction step. By comparing the energy profiles of different possible pathways, chemists can predict the most likely reaction mechanism. For instance, in the atmospheric oxidation of the related compound 2-methylbenzothiazole (B86508), computational studies have detailed multi-stage reaction pathways, including the involvement of O₂ and NO, and have used energy profile diagrams to illustrate the favorability of forming specific products like aldehydes. A similar approach for this compound would elucidate its degradation or transformation mechanisms.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data, providing insights that complement experimental findings. For this compound, while specific computational studies are not extensively available in peer-reviewed literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a commonly employed method for predicting spectroscopic parameters like NMR chemical shifts and vibrational frequencies of organic molecules.

Theoretical calculations for similar heterocyclic compounds, such as benzoxazole and benzothiazole (B30560) derivatives, have demonstrated good correlation with experimental data. For instance, studies on related benzazole structures have utilized DFT calculations with basis sets like B3LYP/6-311G(d,p) to predict geometries and vibrational spectra. These computational approaches can elucidate the electronic environment of individual atoms and the nature of molecular vibrations.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Theoretical calculations can provide a valuable reference for assigning experimental spectra. The chemical shifts are highly sensitive to the electron density around the nuclei. In this compound, the electron-withdrawing nature of the carbaldehyde group at the 7-position and the electronic effects of the fused oxazole ring would significantly influence the chemical shifts of the aromatic protons and carbons. Computational models would calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and understanding molecular structure. Computational methods can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, C=N stretching of the oxazole ring, C-H stretching of the methyl group and aromatic ring, and various bending and out-of-plane vibrations. Theoretical calculations can help in the precise assignment of these vibrational bands, which can sometimes be complex in experimental spectra due to overlapping signals.

A hypothetical data table based on computational predictions for the key vibrational frequencies of this compound is presented below. It is important to note that these are representative values and would require specific DFT calculations for accurate prediction.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) (Hypothetical)
AldehydeC=O Stretch1690 - 1710
AldehydeC-H Stretch2720 - 2820
Aromatic RingC=C Stretch1450 - 1600
Oxazole RingC=N Stretch1550 - 1650
Methyl GroupC-H Stretch2870 - 2960

Conformational Analysis and Molecular Dynamics Simulations (if applicable to reactivity)

The reactivity and biological activity of a molecule are often intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are employed to explore the potential energy surface and dynamic behavior of molecules.

Molecular Dynamics Simulations: While detailed molecular dynamics simulations specific to the reactivity of this compound are not readily found in the literature, this technique would be highly applicable. MD simulations can provide a time-resolved picture of the molecule's motions and its interactions with its environment, such as a solvent or a biological receptor. For instance, in the context of reactivity, MD simulations could be used to study the accessibility of the carbaldehyde group for nucleophilic attack or the flexibility of the benzoxazole core. By simulating the molecule's behavior over time, one can gain a deeper understanding of the dynamic factors that govern its chemical reactions.

Vi. Applications of 2 Methylbenzo D Oxazole 7 Carbaldehyde in Advanced Organic Synthesis

Role as a Synthon for Complex Heterocyclic Systems

A synthon, in the context of organic synthesis, is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. 2-Methylbenzo[d]oxazole-7-carbaldehyde, with its distinct functional groups, serves as a valuable synthon for the elaboration into more complex molecular architectures.

The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry and materials science. The aldehyde functionality at the 7-position of this compound provides a chemical handle for the introduction of various substituents onto the benzene (B151609) ring, leading to a diverse array of polysubstituted benzoxazoles. Standard aldehyde chemistries, such as oxidation, reduction, and olefination, can be employed to modify this group. For instance, oxidation would yield the corresponding carboxylic acid, a key intermediate for amide and ester formation, while reduction would afford the alcohol, a precursor for ethers and halides.

Furthermore, the aldehyde can participate in condensation reactions with a variety of nucleophiles. For example, reaction with primary amines can form Schiff bases, which can be further reduced to secondary amines, effectively linking the benzoxazole core to other molecular fragments. These synthetic transformations allow for the systematic modification of the benzoxazole structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery. While direct examples of using this compound to generate polysubstituted benzoxazoles are not extensively documented in publicly available literature, the fundamental reactivity of the aldehyde group makes it an inferred precursor for such derivatives. The synthesis of 2-substituted benzoxazoles is a well-established field, often involving the condensation of 2-aminophenols with various carbonyl compounds or the functionalization of a pre-formed benzoxazole ring. nih.gov

The aldehyde group, in concert with the adjacent aromatic ring, provides opportunities for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for building molecular complexity. For example, the aldehyde group can react with a suitably positioned nucleophile, introduced via another reaction on the benzoxazole core or an attached substituent, to form a new ring fused to the benzoxazole system.

While specific examples utilizing this compound as a building block for fused heterocycles are not readily found in the literature, the concept is well-precedented in heterocyclic chemistry. The strategic positioning of the aldehyde allows for its participation in reactions like the Friedländer annulation or similar condensation-cyclization sequences to construct quinoline (B57606) or other fused nitrogen-containing heterocycles. The development of synthetic routes that leverage the reactivity of the 7-carbaldehyde group for the annulation of additional rings remains an area of potential research interest.

Scaffold for Ligand Design in Catalysis Research

The benzoxazole moiety is a known structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the oxazole (B20620) ring and potentially the oxygen atom can act as coordination sites for metal ions. The 2-methyl group can be functionalized to introduce additional donor atoms, creating bidentate or tridentate ligands. The aldehyde group at the 7-position can be transformed into various other functionalities, such as imines, amines, or phosphines, which can also coordinate to metal centers.

This modularity allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for optimizing the performance of a catalyst in terms of activity, selectivity, and turnover number. For instance, the synthesis of novel benzoxazole-benzamide conjugates has been explored for their potential as inhibitors of VEGFR-2, demonstrating the utility of the benzoxazole scaffold in designing molecules that interact with biological metal-containing targets. nih.gov Although direct applications of this compound in catalysis are not prominent in the literature, its structural features suggest its potential as a versatile scaffold for the development of new classes of ligands.

Intermediate in the Synthesis of Optoelectronic Materials and Dyes (academic focus)

Benzoxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. The extended π-conjugated system of the benzoxazole ring is responsible for these properties. The aldehyde group in this compound can be used to extend this conjugation through reactions like the Knoevenagel or Wittig reactions, which introduce carbon-carbon double bonds.

By reacting the aldehyde with compounds containing electron-donating or electron-withdrawing groups, the electronic properties of the resulting molecule can be tailored to achieve desired absorption and emission characteristics. For example, a related compound, 2-phenylbenzo[d]oxazole-7-carbaldehyde, has been noted for its derivatives exhibiting potent tyrosinase inhibitory activity and its conjugated system emitting at 450 nm, suggesting its utility in fluorescent probes. vulcanchem.com This highlights the potential of the carbaldehyde functionalized benzoxazole core in the academic development of novel optoelectronic materials and dyes.

Utilization in Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. For instance, it can serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, or Hantzsch reactions.

The use of a functionalized aldehyde like this compound in MCRs would allow for the rapid generation of diverse libraries of complex molecules containing the benzoxazole scaffold. This approach is highly valuable in drug discovery and materials science for the efficient exploration of chemical space. While specific MCRs involving this compound are not extensively reported, the general utility of aldehydes in such reactions is a cornerstone of combinatorial chemistry.

Vii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly prioritize the development of environmentally benign and efficient synthetic pathways to 2-Methylbenzo[d]oxazole-7-carbaldehyde. A key goal in modern chemistry is the adoption of sustainable practices that minimize waste, energy consumption, and the use of hazardous substances. mdpi.com Current approaches to constructing benzoxazole (B165842) derivatives often involve multi-step sequences that may not align with green chemistry principles. mdpi.comnih.gov

Prospective methodologies could focus on:

Catalytic Systems: The exploration of earth-abundant metal catalysts or metal-free organocatalysts could lead to milder reaction conditions and reduced environmental impact. acs.orgnih.gov For instance, developing a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst could enable solvent-free synthesis with high yields. acs.orgnih.gov

Atom Economy: Designing one-pot reactions or tandem processes that form the final product from simple precursors in a single operation would significantly enhance efficiency. organic-chemistry.org A direct C-H activation and formylation of a 2-methylbenzo[d]oxazole precursor would be a major advance in atom economy.

Eco-Friendly Conditions: The use of sustainable techniques such as microwave-assisted, ultrasound-assisted, or mechanochemical reactions, potentially in green solvents like deep eutectic solvents (DES), could offer higher yields in shorter reaction times compared to conventional methods. mdpi.comnih.gov

Exploration of Unprecedented Reactivity Patterns of the Benzo[d]oxazole-Carbaldehyde Scaffold

The aldehyde functionality of this compound is a versatile reactive handle, opening avenues for a multitude of chemical transformations. Future studies will aim to uncover novel reactivity patterns stemming from the interplay between the aldehyde group and the electronic properties of the benzoxazole ring.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing MCRs that incorporate the benzoxazole-carbaldehyde scaffold would be a powerful tool for rapidly building molecular complexity from simple starting materials. acs.org

Asymmetric Synthesis: A significant challenge and opportunity lies in the development of enantioselective reactions. The design of chiral catalysts that can control the stereochemical outcome of additions to the aldehyde group would provide access to valuable, stereochemically defined compounds.

Tandem Reactions: The unique electronic structure of the scaffold could be exploited in tandem reaction sequences, where an initial transformation at the aldehyde triggers a subsequent cyclization or rearrangement involving the benzoxazole ring system, leading to complex heterocyclic architectures. The electronic nature of substituents on the benzoxazole ring is known to influence reactivity, a factor that can be harnessed in designing new transformations.

Integration into Advanced Functional Material Scaffolds for Fundamental Research

Benzoxazole derivatives are recognized as important scaffolds in the development of functional materials, including fluorescent probes and materials with specific optical properties. nih.govchemistryjournal.netglobalresearchonline.net The this compound molecule is a promising building block for creating advanced materials for fundamental research.

Future research could focus on:

Polymer Chemistry: The aldehyde group provides a convenient point for covalently incorporating the benzoxazole unit into polymer chains via condensation polymerization. This could lead to new classes of fluorescent polymers or materials with unique optoelectronic properties.

Organic Electronics: By extending the π-conjugated system through reactions at the carbaldehyde, new organic semiconductors or light-emitting materials could be synthesized. The inherent properties of the benzoxazole core can be fine-tuned through such modifications.

Sensing Materials: The scaffold can be integrated into porous materials or onto surfaces. Subsequent chemical modification of the aldehyde could be used to create specific binding sites, forming the basis of novel chemical sensors where analyte binding induces a measurable optical or electronic response.

Interdisciplinary Research Opportunities in Chemical Sciences

Beyond materials science, this compound holds potential as a specialized tool for fundamental studies within the chemical sciences, specifically excluding biological applications.

Potential applications include:

Chemical Probes: The intrinsic fluorescence of the benzoxazole moiety makes it an attractive core for chemical probes. globalresearchonline.netresearchgate.net A reaction between the aldehyde group and a specific chemical analyte (e.g., a metal ion or a small organic molecule) could be designed to cause a "turn-on" or "turn-off" fluorescent response, enabling selective detection. researchgate.net

Mechanistic Studies: The compound can be employed as a molecular tag for investigating reaction mechanisms. By attaching the benzoxazole-carbaldehyde to a molecule of interest, its distinct spectroscopic signature could be used to monitor the progress of a reaction or to help elucidate the structure of transient intermediates. For example, in studying catalytic processes, the probe could provide insight into catalyst-substrate interactions. nih.gov

Table of Compounds

Compound Name
This compound
2-phenylbenzoxazole
2-(benzylideneamino)phenol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methylbenzo[d]oxazole-7-carbaldehyde, and what are their yields?

  • Methodological Answer : A high-yield synthesis (91%) involves using benzo[d]oxazole-7-carbaldehyde as a precursor. Reaction conditions include nucleophilic substitution or condensation with methylating agents. Characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential to confirm structural integrity .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm methyl and aldehyde groups) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR chemical shifts for the aldehyde proton typically appear at δ 9.8–10.2 ppm, while methyl groups resonate around δ 2.5–3.0 ppm. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The aldehyde group (-CHO) at position 7 and the methyl group (-CH₃) at position 2 drive reactivity. The aldehyde participates in condensation reactions (e.g., forming Schiff bases), while the methyl group modulates steric effects and electronic properties. Reactivity can be optimized using polar aprotic solvents (e.g., DMF) and catalysts like piperidine .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as aldol condensations. Key parameters include frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is critical .

Q. What contradictions exist in reported biological activities of benzoxazole derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–128 µg/mL) may arise from variations in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) studies using analogs (e.g., halogenated derivatives) can clarify mechanisms. For example, electron-withdrawing groups at position 5 enhance activity against Gram-positive bacteria .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Methodological Answer : Directed ortho-metalation (using LiTMP or LDA) enables regioselective substitution at position 4 or 5. For example, lithiation at -78°C followed by quenching with electrophiles (e.g., DMF for formylation) yields mono-functionalized products. Reaction progress is monitored via thin-layer chromatography (TLC) with iodine staining .

Q. How does this compound interact with biological targets like GLP-1 receptors?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest the aldehyde group forms hydrogen bonds with residues in the GLP-1 receptor’s active site. In vitro assays (e.g., cAMP accumulation in HEK293 cells) validate agonist activity. Competitive binding assays using fluorescent probes (e.g., TMR-glucagon) quantify affinity (Kd values) .

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